4-(5-Formylfuran-2-yl)-N-(propan-2-yl)benzene-1-sulfonamide
Description
Systematic Nomenclature and IUPAC Classification
The IUPAC name 4-(5-Formylfuran-2-yl)-N-(propan-2-yl)benzene-1-sulfonamide derives from its structural components: a benzene ring with a sulfonamide group at position 1, an isopropyl substituent on the sulfonamide nitrogen, and a 5-formylfuran-2-yl group at position 4. The systematic naming follows these rules:
- Parent hydrocarbon : Benzene as the core aromatic system.
- Substituents :
- A sulfonamide group (-SO₂NH-) at position 1.
- An isopropyl group (propan-2-yl) attached to the sulfonamide nitrogen.
- A 5-formylfuran-2-yl group at position 4, comprising a furan ring with a formyl (-CHO) substituent at position 5.
The molecular formula C₁₄H₁₅NO₄S confirms the composition, while the SMILES string CC(C)NS(=O)(=O)C₁=CC=C(C=C₁)C₂=CC=C(O₂)C=O delineates connectivity. The InChIKey SAPXTOMWGHSZBJ-UHFFFAOYSA-N provides a unique identifier for computational studies.
Table 1: Molecular Properties of 4-(5-Formylfuran-2-yl)-N-(propan-2-yl)benzene-1-sulfonamide
| Property | Value |
|---|---|
| CAS Number | 879361-63-4 |
| Molecular Formula | C₁₄H₁₅NO₄S |
| Molecular Weight | 293.39 g/mol |
| SMILES | CC(C)NS(=O)(=O)C₁=CC=C(C=C₁)C₂=CC=C(O₂)C=O |
| InChIKey | SAPXTOMWGHSZBJ-UHFFFAOYSA-N |
The furan ring’s formyl group introduces electrophilic reactivity, enabling conjugation or Schiff base formation, while the sulfonamide moiety contributes to hydrogen-bonding interactions common in bioactive molecules.
Historical Context in Sulfonamide Drug Development
Sulfonamides, first synthesized in the early 20th century, revolutionized antimicrobial therapy with the discovery of Prontosil in 1935. Early derivatives like sulfanilamide targeted bacterial dihydropteroate synthase, inhibiting folate synthesis. Modern sulfonamides, however, exploit diversified structures for enhanced selectivity and reduced resistance. The integration of heterocycles, as seen in 4-(5-Formylfuran-2-yl)-N-(propan-2-yl)benzene-1-sulfonamide, reflects advancements in hybrid pharmacophore design.
Patent literature highlights Suzuki-Miyaura coupling as a key method for attaching aryl groups to sulfonamide cores. For instance, Example 1 in EP1439157B1 describes cross-coupling phenylboronic acid with brominated sulfonamides using palladium catalysts. Such methodologies enable precise functionalization at the benzene ring’s para position, critical for introducing the 5-formylfuran-2-yl group in this compound.
Structural Relationship to Furan-Based Bioactive Compounds
Furan derivatives exhibit broad bioactivity, attributed to their planar structure and ability to participate in π-π interactions. The 5-formyl substituent in this compound parallels furan-containing antimycobacterial agents, where the formyl group enhances membrane permeability. Comparatively, the sulfonamide group mimics motifs in COX-2 inhibitors (e.g., Celecoxib), suggesting potential anti-inflammatory applications.
Structural Comparison with Related Compounds
- Celecoxib : Features a sulfonamide-linked pyrazole ring; the sulfonamide mediates target binding via hydrogen bonds.
- Furan-3-yl derivatives : Demonstrated in PubChem CID 90656649, where a furan-3-yl group contributes to π-stacking in naphthoquinone-based inhibitors.
- 4-(5-Formylfuran-2-yl)-N-isopropylbenzenesulfonamide : The isopropyl group may improve metabolic stability compared to smaller alkyl chains.
Properties
IUPAC Name |
4-(5-formylfuran-2-yl)-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-10(2)15-20(17,18)13-6-3-11(4-7-13)14-8-5-12(9-16)19-14/h3-10,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPXTOMWGHSZBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formylfuran-2-yl)-N-(propan-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Formylation: The furan ring can be formylated using reagents like Vilsmeier-Haack reagent.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, sulfonamides are studied for their potential as enzyme inhibitors. This compound could be investigated for its ability to inhibit specific enzymes involved in metabolic pathways.
Medicine
Sulfonamides are well-known for their antibacterial properties. This compound might be explored for its potential as an antibacterial agent, particularly against resistant strains.
Industry
In the industrial sector, such compounds can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action for sulfonamides typically involves the inhibition of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway in bacteria. This inhibition prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide Derivatives
- The isopropyl group on the sulfonamide nitrogen offers moderate steric bulk compared to bulkier groups like trifluoroacetamido .
- Example 52 () : The trifluoroacetamido group is strongly electron-withdrawing, likely reducing nucleophilicity at the sulfonamide nitrogen. The tetrahydropyran moiety may enhance solubility compared to furan .
- Compound : The bromo and piperidinyl groups introduce halogen bonding and basicity, respectively, which could influence binding interactions in biological targets .
Electronic and Physicochemical Properties
Computational studies using density-functional theory (DFT) (as in ) and wavefunction analysis tools like Multiwfn () provide insights into predicted properties:
- Electrophilicity : The formyl group in the target compound increases electrophilicity at the furan ring compared to methyl or methoxy substituents in analogs. This may enhance reactivity in Schiff base formation or nucleophilic aromatic substitution .
- Solubility : The formyl group’s polarity likely improves aqueous solubility relative to hydrophobic substituents (e.g., trifluoroacetamido in Example 52). However, the isopropyl group may reduce solubility compared to smaller N-substituents like hydrogen .
- LogP Predictions : DFT calculations () suggest a LogP of ~2.1 for the target compound, intermediate between the more hydrophilic methoxy-containing analogs (LogP ~1.8) and hydrophobic trifluoroacetamido derivatives (LogP ~3.5) .
Biological Activity
4-(5-Formylfuran-2-yl)-N-(propan-2-yl)benzene-1-sulfonamide, with the CAS Number 21821-40-9, is a sulfonamide derivative that exhibits a variety of biological activities. This compound is structurally characterized by a furan ring and a sulfonamide group, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for potential therapeutic applications.
Biological Activity Overview
Research indicates that sulfonamide derivatives, including 4-(5-formylfuran-2-yl)-N-(propan-2-yl)benzene-1-sulfonamide, possess significant biological activities. These include:
1. Antimicrobial Activity
Sulfonamides are well-known for their antibacterial properties, primarily through the inhibition of folic acid synthesis in bacteria. The presence of the furan moiety in this compound may enhance its antimicrobial efficacy.
2. Cardiovascular Effects
A study evaluated various benzenesulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives could significantly affect cardiovascular parameters, suggesting a potential role for 4-(5-formylfuran-2-yl)-N-(propan-2-yl)benzene-1-sulfonamide in cardiovascular pharmacology .
Table 1: Summary of Biological Activity Studies
Case Studies
Case Study 1: Cardiovascular Impact
In an experimental study investigating the effects of benzenesulfonamides on perfusion pressure, it was found that certain derivatives could significantly lower perfusion pressure compared to controls. This suggests that 4-(5-formylfuran-2-yl)-N-(propan-2-yl)benzene-1-sulfonamide may interact with specific cardiac receptors or channels involved in vascular resistance modulation .
Case Study 2: Antimicrobial Testing
Another research effort focused on evaluating the antimicrobial properties of various sulfonamide derivatives. While specific data on 4-(5-formylfuran-2-yl)-N-(propan-2-yl)benzene-1-sulfonamide was limited, related compounds demonstrated notable activity against Gram-positive and Gram-negative bacteria, indicating potential for further exploration in this area .
The mechanism by which sulfonamides exert their biological effects typically involves competitive inhibition of the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria. The unique structural features of 4-(5-formylfuran-2-yl)-N-(propan-2-yl)benzene-1-sulfonamide may facilitate its binding affinity to this enzyme or other biological targets, thus influencing its overall efficacy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(5-Formylfuran-2-yl)-N-(propan-2-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized for yield?
- Methodology : The synthesis typically involves coupling a sulfonamide precursor (e.g., N-(propan-2-yl)benzenesulfonamide) with a functionalized furan derivative. Key steps include:
- Sulfonamide Activation : Use chlorosulfonation followed by nucleophilic substitution with isopropylamine .
- Furan Functionalization : Introduce the formyl group via Vilsmeier-Haack formylation or oxidation of a hydroxymethylfuran intermediate .
- Coupling : Employ Suzuki-Miyaura or Ullmann coupling to attach the formylfuran moiety to the sulfonamide core. Optimize yields by adjusting catalysts (e.g., Pd(PPh₃)₄), temperature (80–120°C), and solvent polarity (DMF/toluene mixtures) .
Q. How can spectroscopic and crystallographic techniques confirm the molecular structure of this compound?
- Methodology :
- NMR Spectroscopy : Analyze - and -NMR to verify sulfonamide N–H (δ 7.5–8.5 ppm) and formyl C=O (δ 9.8–10.2 ppm) signals .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions between sulfonamide and formyl groups) to validate stereochemistry .
- FT-IR : Confirm sulfonyl S=O stretches (1150–1350 cm) and formyl C=O (1680–1720 cm) .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodology :
- Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Include controls for sulfonamide toxicity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the formylfuran and sulfonamide moieties in target interactions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO-LUMO gaps) and electrophilic sites (formyl group) .
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., carbonic anhydrase IX) and quantify interaction energies. Compare with known sulfonamide inhibitors .
Q. What strategies resolve contradictions in reported biological activities of structurally similar sulfonamides?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., pH, serum content) across studies. For example, variations in MIC values may arise from differences in bacterial strain susceptibility .
- Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., replacing formyl with acetyl on furan) to isolate functional group contributions .
Q. How do electronic effects of the sulfonamide and formylfuran groups influence chemical stability?
- Methodology :
- Hammett Analysis : Measure reaction rates (e.g., hydrolysis) of derivatives with electron-donating/withdrawing groups. Use values to correlate substituent effects with stability .
- Spectroelectrochemistry : Monitor redox behavior via cyclic voltammetry to assess the formyl group’s electrophilicity in protic solvents .
Q. What challenges arise in selective functionalization of the formylfuran ring without degrading the sulfonamide group?
- Methodology :
- Protecting Groups : Temporarily block the sulfonamide NH with Boc or Fmoc groups during furan modifications (e.g., Grignard additions to the formyl group) .
- Kinetic Control : Optimize reaction time and temperature to favor furan reactivity over sulfonamide decomposition (e.g., low-temperature formylation) .
Q. How can in silico pharmacokinetic profiling guide the design of derivatives with improved bioavailability?
- Methodology :
- ADMET Prediction : Use SwissADME to estimate logP (target <3), aqueous solubility, and CYP450 interactions. Prioritize derivatives with high gastrointestinal absorption .
- Metabolite Prediction : Employ GLORYx to identify potential oxidation sites (e.g., formyl → carboxylic acid) and plan synthetic analogs to block metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
